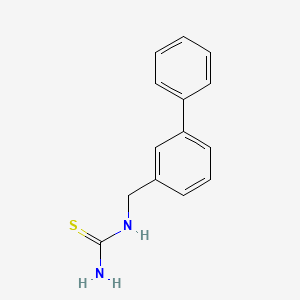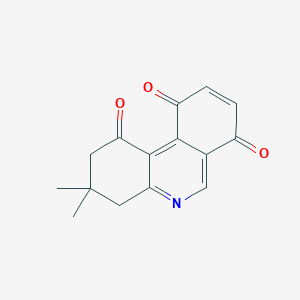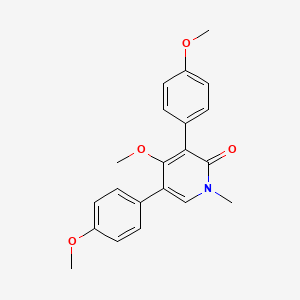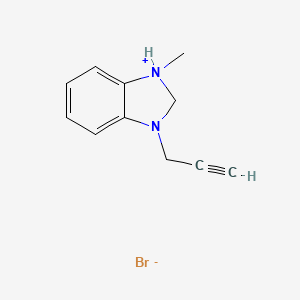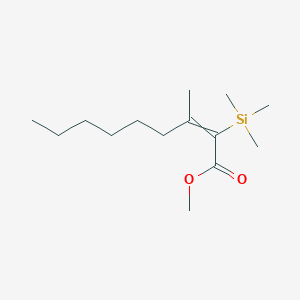
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its unique structural features, which include a non-2-enoate backbone with a trimethylsilyl group attached to the second carbon and a methyl group attached to the third carbon. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate typically involves the use of trimethylsilylating reagents. One common method is the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
科学的研究の応用
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on the molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule .
類似化合物との比較
Similar Compounds
Methyl 3-nonenoate: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl ethyl esters: These compounds also contain the trimethylsilyl group but differ in the ester backbone.
Uniqueness
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate is unique due to the presence of both a trimethylsilyl group and a methyl group on the non-2-enoate backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity under specific conditions .
特性
CAS番号 |
835652-88-5 |
|---|---|
分子式 |
C14H28O2Si |
分子量 |
256.46 g/mol |
IUPAC名 |
methyl 3-methyl-2-trimethylsilylnon-2-enoate |
InChI |
InChI=1S/C14H28O2Si/c1-7-8-9-10-11-12(2)13(14(15)16-3)17(4,5)6/h7-11H2,1-6H3 |
InChIキー |
OCNPDDHRCLEYTF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=C(C(=O)OC)[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


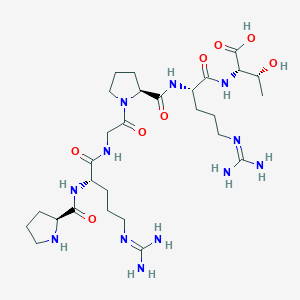
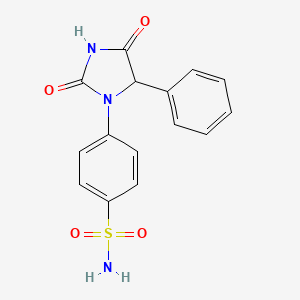
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)
